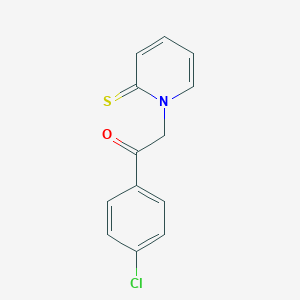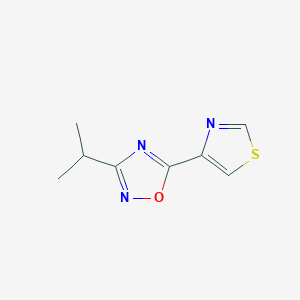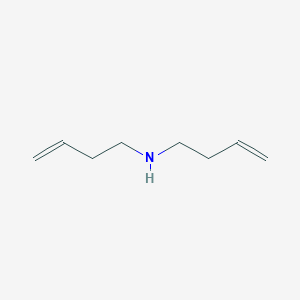
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives and has been found to possess several interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of protein kinase B, which plays a key role in cell survival and proliferation. By inhibiting this enzyme, 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. These effects make it a promising candidate for the development of novel therapeutics for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potential as a novel therapeutic agent for a range of diseases. However, there are also limitations to its use in lab experiments. For example, the compound may have low solubility or poor bioavailability, making it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for specific diseases.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is to investigate its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a treatment for diabetes or cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis and purification of the compound, as well as to determine its pharmacokinetic and pharmacodynamic properties. Overall, 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has the potential to be developed into novel therapeutics for a range of diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromo-4-methylthiopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting compound is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes and receptors, including protein kinase B, protein kinase C, and the adenosine A1 receptor. These properties make it a promising candidate for the development of novel therapeutics for a range of diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
5-bromo-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFOUUBTZNXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)
![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2795908.png)




![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2795915.png)

![N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2795917.png)


![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2795922.png)